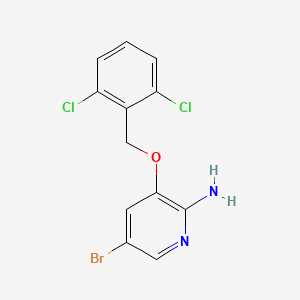
3-(2,6-Dichlorobenzyloxy)-5-bromopyridin-2-amine
Cat. No. B8297702
M. Wt: 348.02 g/mol
InChI Key: YLFIMZCSIFRRNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08106197B2
Procedure details


A stirring solution of 3-(2,6-dichloro-benzyloxy)-pyridin-2-ylamine (32.4 g, 0.11 mol) in acetonitrile was cooled to 0° C. using an ice bath. To this solution was added N-bromosuccinimide (19.5 g, 0.11 mol) portionwise. The reaction was stirred at 0° C. for 15 min. The reaction was concentrated to dryness under vacuum. The resulting dark oil was dissolved in EtOAc (500 mL) and partitioned with H2O (250 mL). The organic was then washed with sat'd NaHCO3 (2×200 mL) and brine (1×200 mL). Activated charcoal was added to the organic layer and warmed to reflux. The solution was then cooled to room temperature and filtered through a pad of celite. The organic was then concentrated to dryness under vacuum to one third the original volume. The solids were then filtered off to yield 5-bromo-3-(2,6-dichloro-benzyloxy)-pyridin-2-ylamine (22.0 g, 0.07 mol, 64%) as a tan solid. The remaining filtrate was concentrated under vacuum to yield crude 5-bromo-3-(2,6-dichloro-benzyloxy)-pyridin-2-ylamine (12.19, 0.04 mol, 35%) as a brown solid.



Yield
64%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:16]=[CH:15][CH:14]=[C:13]([Cl:17])[C:3]=1[CH2:4][O:5][C:6]1[C:7]([NH2:12])=[N:8][CH:9]=[CH:10][CH:11]=1.[Br:18]N1C(=O)CCC1=O>C(#N)C>[Br:18][C:10]1[CH:11]=[C:6]([O:5][CH2:4][C:3]2[C:13]([Cl:17])=[CH:14][CH:15]=[CH:16][C:2]=2[Cl:1])[C:7]([NH2:12])=[N:8][CH:9]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
32.4 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(COC=2C(=NC=CC2)N)C(=CC=C1)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Two
|
Name
|
|
|
Quantity
|
19.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrN1C(CCC1=O)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred at 0° C. for 15 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction was concentrated to dryness under vacuum
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting dark oil was dissolved in EtOAc (500 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partitioned with H2O (250 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic was then washed with sat'd NaHCO3 (2×200 mL) and brine (1×200 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Activated charcoal was added to the organic layer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
warmed to reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was then cooled to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through a pad of celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The organic was then concentrated to dryness under vacuum to one third the original volume
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solids were then filtered off
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C(=NC1)N)OCC1=C(C=CC=C1Cl)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.07 mol | |
| AMOUNT: MASS | 22 g | |
| YIELD: PERCENTYIELD | 64% | |
| YIELD: CALCULATEDPERCENTYIELD | 63.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
